molecular formula C23H35NaO7 B12291985 3beta-HydroxyMevastatinSodiumSalt

3beta-HydroxyMevastatinSodiumSalt

Cat. No.: B12291985
M. Wt: 446.5 g/mol
InChI Key: QMLCOLOJNAKCFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-HydroxyMevastatinSodiumSalt is a derivative of Mevastatin, a cholesterol-lowering agent isolated from the fungus Penicillium citrinum. This compound is structurally similar to hydroxymethylglutarate (HMG) and functions as a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-HydroxyMevastatinSodiumSalt involves the hydroxylation of Mevastatin. The process typically includes the use of specific enzymes or chemical reagents to introduce the hydroxyl group at the 3beta position. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified strains of Penicillium citrinum. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3beta-HydroxyMevastatinSodiumSalt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3beta-HydroxyMevastatinSodiumSalt has a wide range of applications in scientific research, including:

Properties

Molecular Formula

C23H35NaO7

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;3,5-dihydroxy-7-[3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]heptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1

InChI Key

QMLCOLOJNAKCFF-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.